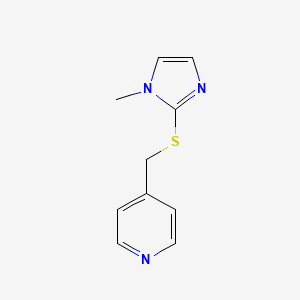

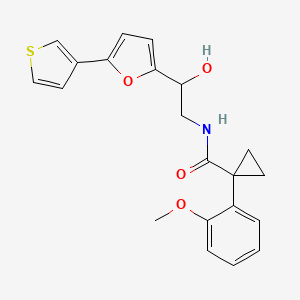

![molecular formula C15H9F3N2O2 B2664448 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one CAS No. 278609-56-6](/img/structure/B2664448.png)

2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Specifically, it seems to be related to 2-Fluoro-4-(trifluoromethyl)aniline, which has the molecular formula C7H5F4N .

Molecular Structure Analysis

The molecular structure of a related compound, 2-Fluoro-4-(trifluoromethyl)aniline, includes a benzene ring with an amino group (NH2) and a trifluoromethyl group (CF3) attached .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 2-Fluoro-4-(trifluoromethyl)aniline, include a molecular formula of C7H5F4N, an average mass of 179.115 Da, and a monoisotopic mass of 179.035812 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

Benzoxazines, including those derived from compounds like 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one, are key in synthesizing novel materials due to their unique crosslinking behavior. Andreu et al. (2006) explored the synthesis of benzoxazines with glycidyl groups, demonstrating their potential in creating crosslinked polymers without the need for a catalyst. This research highlights the versatility of benzoxazines in material science, especially in developing advanced polymers with tailored properties (Andreu et al., 2006).

Chemical Synthesis and Reactions

The trifluoromethyl group in compounds like 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one serves as a novel synthon for constructing diverse molecular structures. Strekowski et al. (1995) demonstrated the use of trifluoromethyl-substituted anilines in synthesizing isoxazoles and 1,3,5-triazines, showcasing the chemical versatility of the trifluoromethyl group in facilitating various organic reactions (Strekowski et al., 1995).

Thermal and Flame Retardant Properties

Benzoxazines, including derivatives of 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one, are investigated for their potential in creating materials with enhanced thermal and flame retardant properties. Zhang et al. (2019) synthesized resveratrol-based tri-functional benzoxazine resins, exploring their polymerization and the resultant thermal stability and flammability. This research underscores the potential of benzoxazines in developing high-performance materials suitable for applications requiring significant thermal resistance and flame retardancy (Zhang et al., 2019).

Anticancer Activity

The structural versatility of benzoxazines, such as those derived from 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one, extends to the synthesis of compounds with potential biomedical applications. Narsimha et al. (2016) explored the synthesis of fused benzoxazino[1,2,3]triazolyl[4,5-c]quinolinone derivatives, evaluating their in vitro cytotoxic activity against various cancer cell lines. This research highlights the potential of benzoxazine derivatives in the development of novel anticancer agents (Narsimha et al., 2016).

Safety and Hazards

While specific safety and hazard information for “2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one” is not available, related compounds such as 4-(Trifluoromethyl)aniline have hazard statements including H301 (Toxic if swallowed), H318 (Causes serious eye damage), and H410 (Very toxic to aquatic life with long lasting effects) .

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethyl)anilino]-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O2/c16-15(17,18)9-5-7-10(8-6-9)19-14-20-12-4-2-1-3-11(12)13(21)22-14/h1-8H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALJIWYZTFQCRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

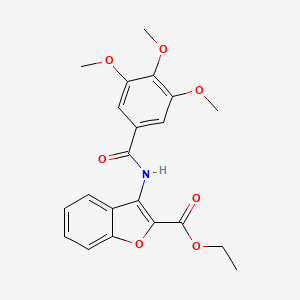

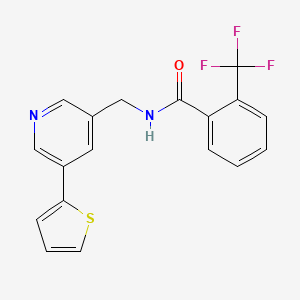

![N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2664375.png)

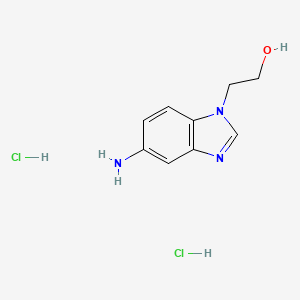

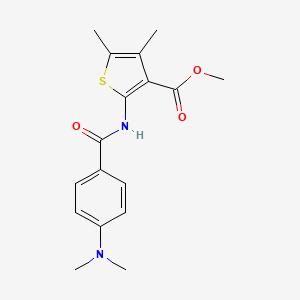

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(3,4-dimethoxyphenyl)ethenesulfonamide](/img/structure/B2664376.png)

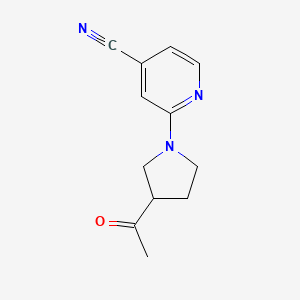

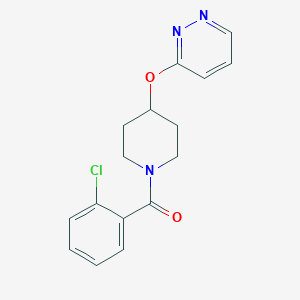

![N-cyclopentyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2664378.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2664379.png)

![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2664387.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2664388.png)